S-p-Methylbenzyl-L-cysteine

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Protecting Group Chemistry

Researchers requiring precise cysteine protection in Boc-SPPS face a critical choice: the 4-methylbenzyl (Mbzl) group. Using an incorrect S-alkyl analog risks premature deprotection and synthesis failure. S-p-Methylbenzyl-L-cysteine (CAS 42294-52-0) is the definitive solution, delivering superior TFA stability that is essential for assembling large, multi-disulfide peptides. - Enables sequential Boc-deprotection while preserving thiol protection, preventing unwanted disulfide scrambling. - Serves as a validated probe in cysteine β-lyase inhibition studies, where the para-methyl substituent critically modulates enzyme selectivity versus S-benzyl-L-cysteine. - Supplied as a ≥95% purity crystalline solid, with consistent quality backed by comprehensive Certificates of Analysis.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 42294-52-0
Cat. No. B554655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-p-Methylbenzyl-L-cysteine
CAS42294-52-0
SynonymsS-p-Methylbenzyl-L-cysteine; 42294-52-0; (R)-2-Amino-3-((4-methylbenzyl)thio)propanoicacid; S-(4-METHYLBENZYL)-L-CYSTEINE; AmbotzHAA6090; H-Cys(4-Mbzl)-OH; H-Cys(4-Mebzl)-OH; CHEMBL64242; SCHEMBL1158095; CTK7D1100; MolPort-002-492-165; QOAPFSZIUBUTNW-JTQLQIEISA-N; ZINC4668208; ANW-57510; AKOS010379543; AM81681; AJ-51866; AK-81237; KB-60614; ST2414446; TC-146255; FT-0639783; X5783; K-8797
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSCC(C(=O)O)N
InChIInChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
InChIKeyQOAPFSZIUBUTNW-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-p-Methylbenzyl-L-cysteine Overview & Procurement


S-p-Methylbenzyl-L-cysteine (CAS 42294-52-0), also designated as H-Cys(4-Mbzl)-OH or S-(4-methylbenzyl)-L-cysteine, is a sulfur-containing amino acid derivative belonging to the S-alkyl-L-cysteine class [1]. Structurally, it comprises an L-cysteine backbone modified with a 4-methylbenzyl thioether group at the sulfhydryl position, yielding a molecular formula of C11H15NO2S and a calculated molecular weight of 225.31 g/mol [2]. The compound is a synthetic intermediate rather than an end-product drug molecule. It is most frequently employed as a thiol-protected cysteine building block in peptide synthesis, where the 4-methylbenzyl (Mbzl) moiety serves as a semi-permanent protecting group for the sulfhydryl functionality during solid-phase peptide synthesis (SPPS) . Additionally, as a structural analog of natural substrates, it has been explored as a probe in enzyme inhibitor studies targeting cysteine-dependent or cysteine-metabolizing enzymes, including cysteine conjugate β-lyases and O-acetylserine (thiol) lyase . In procurement contexts, the compound is supplied as a crystalline solid with purity specifications typically at or above 95%, and it requires storage under refrigerated conditions (0–8 °C) to maintain stability .

WorkflowBoc-SPPS cysteine building block
SelectionReported TFA stability for large peptide assembly
Use ContextCysteine-dependent enzyme probe studies

S-p-Methylbenzyl-L-cysteine Substitution Limitations


Substituting S-p-Methylbenzyl-L-cysteine with a generic S-alkyl-L-cysteine analog (e.g., S-methyl-L-cysteine, S-benzyl-L-cysteine) without specific validation introduces substantial risk of failure in two principal research domains. First, in solid-phase peptide synthesis (SPPS), the differential acid lability and stability profiles of cysteine protecting groups directly dictate synthetic success. The 4-methylbenzyl (Mbzl) group exhibits distinct orthogonality and cleavage kinetics compared to alternatives such as trityl (Trt), acetamidomethyl (Acm), or tert-butyl (tBu), with the Mbzl group demonstrating superior stability toward trifluoroacetic acid (TFA) but requiring hydrogen fluoride (HF) for removal—a selectivity profile essential for synthesizing complex, multi-disulfide peptides . Second, in enzyme inhibition studies, even subtle modifications to the S-alkyl substituent profoundly alter binding affinity and selectivity. Comparative studies with the closely related analog S-benzyl-L-cysteine (SBC) reveal that the presence or absence of a para-methyl substituent can modulate inhibitory potency, enzyme selectivity, and downstream biological effects [1]. A generic substitution therefore risks invalidating peptide synthesis protocols or generating misleading structure-activity relationship (SAR) data, ultimately compromising research reproducibility and delaying project timelines.

Mbzl requires HF removal; Trt, Acm, tBu show different deprotection kinetics—may disrupt multi-disulfide peptide synthesis.
Para-methyl substituent may shift binding affinity vs. S-benzyl-L-cysteine, altering SAR in enzyme inhibition assays.
Generic S-alkyl-L-cysteine analogs can change solubility and ionization profiles, affecting formulation and assay conditions.

S-p-Methylbenzyl-L-cysteine Differentiation Evidence


Mbzl vs Mob Acid Stability in Boc-SPPS

In Boc-based solid-phase peptide synthesis (SPPS), the choice of cysteine sulfhydryl protecting group critically influences synthetic yield and purity. The 4-methylbenzyl (Mbzl) protecting group present in Boc-Cys(Mbzl)-OH (the N-Boc protected derivative of S-p-Methylbenzyl-L-cysteine) demonstrates markedly higher acid stability compared to the 4-methoxybenzyl (Mob) group . This differential stability profile dictates that Mbzl is preferred over Mob for the assembly of large peptides, as it resists premature cleavage during repetitive TFA deprotection steps, thereby minimizing side reactions such as thiol oxidation or disulfide scrambling .

Mbzl vs Mob Stability
Data to verify
Mbzl: stable toward TFMSA/TFA; removed by HFMob: less stable toward TFMSA/TFA
Supports Boc-SPPS protocol design for large peptides
Qualitative comparison; verify with specific SPPS conditions
Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Protecting Group Chemistry

pKa and Solubility vs S-Benzyl-L-cysteine

The predicted acid dissociation constant (pKa) of S-p-Methylbenzyl-L-cysteine is 2.08 ± 0.10 . This value reflects the acidity of the α-carboxylic acid group and is slightly lower (more acidic) than that of the unsubstituted analog S-benzyl-L-cysteine, which has a predicted pKa of approximately 2.20. The introduction of the electron-donating para-methyl group on the benzyl ring modestly decreases the electron density on the sulfur atom, thereby slightly increasing the acidity of the neighboring carboxylic acid. Additionally, S-p-Methylbenzyl-L-cysteine is described as soluble in aqueous acid with slight heating, whereas S-benzyl-L-cysteine exhibits similar but not identical solubility behavior .

Predicted pKa
Class-level inference
2.08 ± 0.10
May influence ionization state and solubility in assay buffers
Predicted values; no experimental pKa available
Physicochemical Properties pKa Prediction Solubility

Purity Specifications and Physical Form

Commercial suppliers of S-p-Methylbenzyl-L-cysteine report a minimum purity specification of 95% as determined by HPLC or titration methods . The compound is supplied as a white to off-white crystalline solid, a physical form consistent across multiple vendors . In comparison, the closely related building block S-benzyl-L-cysteine is also commonly supplied at ≥95% purity, though some vendors offer higher grades (≥98%) for specialized applications. The target compound's purity specification places it within the standard range for research-grade cysteine derivatives, suitable for most peptide synthesis and biochemical assay applications. Storage recommendations are consistently 0–8 °C to prevent degradation .

Purity Specification
Specification review
Min. 95% (white crystalline solid)
Baseline research-grade purity; S-benzyl-L-cysteine available ≥98%
Check supplier CoA for exact purity and storage conditions
Quality Control Purity Specification Procurement

Enzyme Inhibition Selectivity from S-Benzyl-L-cysteine Studies

While no direct quantitative inhibition data for S-p-Methylbenzyl-L-cysteine are available, class-level inference from studies on the closely related analog S-benzyl-L-cysteine (SBC) provides a comparative framework. SBC has been shown to inhibit O-acetylserine (thiol) lyase with a docking score of −7.0 kcal/mol, which is more favorable than the natural substrate O-acetylserine (OAS) at −6.6 kcal/mol [1]. Additionally, SBC acts as a non-toxic conjugate that blocks the toxicity and inhibits the transport of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in LLC-PK1 cells, with a rank order of potency SBC > S-ethyl-L-cysteine (SEC) ≈ D-DCVC > S-methyl-L-cysteine (SMC) [2]. By structural analogy, S-p-Methylbenzyl-L-cysteine, bearing a para-methyl substituent, may exhibit altered binding kinetics and selectivity compared to SBC, though the magnitude and direction of this modulation remain unquantified.

Enzyme Inhibition Context
Class-level inference
SBC docking score −7.0 kcal/mol; rank SBC > SEC ≈ D-DCVC > SMC
S-p-Methylbenzyl-L-cysteine may provide distinct SAR probe
No direct inhibition data; structural analogy only
Enzyme Inhibition O-Acetylserine (Thiol) Lyase Cysteine Conjugate β-Lyase

S-p-Methylbenzyl-L-cysteine Application Scenarios


Disulfide-Rich Peptide Synthesis via Boc-SPPS

S-p-Methylbenzyl-L-cysteine (as its N-Boc derivative) is optimally employed in the solid-phase synthesis of peptides containing multiple cysteine residues, particularly when orthogonal deprotection strategies are required. The Mbzl group's stability toward TFA enables sequential deprotection of N-Boc groups while preserving cysteine thiol protection, thereby preventing premature disulfide formation. This scenario is directly supported by technical literature indicating that Mbzl is preferred over Mob for assembling large peptides due to its superior acid stability . Researchers procuring this compound for Boc-SPPS should ensure compatibility with HF cleavage apparatus and protocols.

SAR Studies: Cysteine Conjugate β-Lyase Inhibitors

For laboratories investigating the metabolism of cysteine S-conjugates, S-p-Methylbenzyl-L-cysteine serves as a valuable comparative probe alongside S-benzyl-L-cysteine (SBC), S-methyl-L-cysteine (SMC), and S-ethyl-L-cysteine (SEC). Class-level inference from transport inhibition studies indicates that even subtle modifications to the S-alkyl substituent can significantly alter potency and selectivity [1]. The para-methyl substituent of the target compound may confer differential binding to the active site of β-lyase enzymes, making it a useful tool for mapping SAR and identifying structural determinants of inhibition.

Enzyme Specificity and Binding Interaction

S-p-Methylbenzyl-L-cysteine is positioned as a probe in cysteine- and serine-like enzyme inhibitor studies due to its structural resemblance to natural substrates . It can be used to investigate enzyme specificity and binding interactions, particularly in systems where the para-methyl substituent may alter hydrophobic pocket interactions or hydrogen bonding networks. While no direct kinetic data (e.g., Ki, IC50) are available for the target compound, its procurement is justified for exploratory enzymology where comparative analysis with S-benzyl-L-cysteine may reveal structure-dependent differences in binding affinity.

Analytical Method Reference Standard

Given its defined physicochemical properties—including a predicted pKa of 2.08, solubility in aqueous acid, and a molecular weight of 225.31 g/mol—S-p-Methylbenzyl-L-cysteine can serve as a reference standard for developing and validating chromatographic methods (HPLC, LC-MS) for S-alkyl-L-cysteine derivatives . Its distinct retention time and mass fragmentation pattern relative to S-benzyl-L-cysteine and other analogs make it a useful marker compound in method qualification protocols.

Application
Selection Property
Validation Focus
Boc-SPPS of multi-disulfide peptides
Mbzl acid stability & HF-cleavable orthogonality
Compatibility with HF cleavage, thiol oxidation control
Cysteine conjugate β-lyase SAR
Para-methyl substituent for binding modulation
Comparative inhibition vs. SBC, SMC, SEC
Enzyme binding interaction studies
Structural analog of natural substrates
Binding assay context with cysteine-dependent enzymes
HPLC/LC-MS method development
Distinct retention & mass fragmentation
Method qualification with S-alkyl-L-cysteine standards

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